molecular formula C12H22N6OP · PF6 B556323 Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate CAS No. 56602-33-6

Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate

Cat. No. B556323
CAS RN: 56602-33-6
M. Wt: 442.28 g/mol
InChI Key: MGEVGECQZUIPSV-UHFFFAOYSA-N
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Scientific Research Applications

Peptide Chemistry and Synthesis

Organic Synthesis

  • Synthesis of Amino Acid Derivatives : BOP reagent aids in the synthesis of various amino acid derivatives. This includes the synthesis of Fa-Met, an important enzymatic substrate, demonstrating the versatility of BOP in creating complex organic molecules (Brunel, Salmi, & Letourneux, 2005).
  • Nucleoside Modification : It has been used in the functionalization of nucleosides, a key component of nucleic acids, offering pathways to create novel nucleoside analogs for various applications, including antiviral research (Bae & Lakshman, 2007).
  • Enantioselective Synthesis : BOP reagent plays a role in the enantioselective synthesis of compounds, which is critical in creating specific molecular configurations necessary for certain pharmaceutical applications (Mattras, Galzigna, & Previero, 1998).

Future Directions

The future directions of this compound largely depend on the advancements in the field of peptide synthesis and other areas where it’s used as a reagent. As research progresses, new applications and methods of synthesis involving this compound may be discovered.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEVGECQZUIPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56602-32-5 (Parent)
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60205170
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate

CAS RN

56602-33-6
Record name BOP reagent
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56602-33-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BOP reagent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Reactant of Route 6
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate

Citations

For This Compound
4
Citations
C Li, S Duan, J Xu, R Qiao, P Xu… - Current medicinal …, 2012 - ingentaconnect.com
Manipulation of DNA presents a great interest in biotechnology and therapeutics. The molecules that damage DNA selectively offer new prospects for controlled manipulation of DNA. …
Number of citations: 4 www.ingentaconnect.com
S Jaswal, GD Gupta, SK Verma - Journal of Molecular Structure, 2023 - Elsevier
The Aurora kinase (AURK) belongs to a family of enzymes that are extremely identical to the serine or threonine kinases (STK) enzyme family that displays a critical part in cell division …
Number of citations: 2 www.sciencedirect.com
C Wang, H Hao, J Wang, Y Xue, J Huang… - Journal of Materials …, 2021 - pubs.rsc.org
As a component of extracellular matrix (ECM), hyaluronic acid (HA) has plenty of applications in the biomedical field such as tissue engineering. Due to its non-adhesive nature, HA …
Number of citations: 7 pubs.rsc.org
J Qin, Y Cai, Z Xu, Q Ming, SY Ji, C Wu… - Nature …, 2022 - nature.com
Much effort has been invested in the investigation of the structural basis of G protein-coupled receptors (GPCRs) activation. Inverse agonists, which can inhibit GPCRs with constitutive …
Number of citations: 19 www.nature.com

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